4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzoic acid, characterized by the presence of a chloro group, a methylphenyl group, and an amino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-methylphenyl isocyanate. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or dichloromethane. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 4-chlorobenzoic acid and 3-methylphenylamine.
Scientific Research Applications
4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, used as a nonsteroidal anti-inflammatory drug (NSAID).
Other Benzoic Acid Derivatives: Compounds with similar structures but different substituents, such as 4-chloro-3-methylbenzoic acid.
Uniqueness
4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13ClN2O3 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-chloro-3-[(3-methylphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-2-4-11(7-9)17-15(21)18-13-8-10(14(19)20)5-6-12(13)16/h2-8H,1H3,(H,19,20)(H2,17,18,21) |
InChI Key |
AMQLEVOLXUVLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.